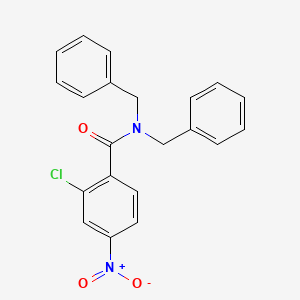
N-(1-methyl-2-phenoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-phenoxyethyl)propanamide, also known as MPPA, is a chemical compound that has garnered significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a pharmaceutical intermediate. MPPA has been shown to have numerous applications in scientific research, including its use in the synthesis of other compounds, as well as its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(1-methyl-2-phenoxyethyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, meaning that it inhibits the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
N-(1-methyl-2-phenoxyethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also limitations to its use. This compound has not been extensively studied in vivo, meaning that its effects on living organisms are not fully understood. Additionally, its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)propanamide. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential therapeutic applications. Another area of research could focus on investigating its effects in vivo, which could provide a better understanding of its safety and efficacy. Additionally, research could be conducted to investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its effectiveness in treating various diseases.
合成法
N-(1-methyl-2-phenoxyethyl)propanamide can be synthesized through a variety of methods, including the reaction of 2-phenoxyethanol with methyl chloroacetate, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2-phenoxyethanol with methyl propionyl chloride, followed by reduction with sodium borohydride. These methods have been shown to be effective in producing high yields of this compound.
科学的研究の応用
N-(1-methyl-2-phenoxyethyl)propanamide has been shown to have numerous applications in scientific research. It has been used as a starting material in the synthesis of other compounds, including the synthesis of N-(1-methyl-2-phenoxyethyl)acetamide, which has potential as a therapeutic agent for the treatment of inflammatory diseases. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(1-phenoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNIAZGEIEXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)

![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)
